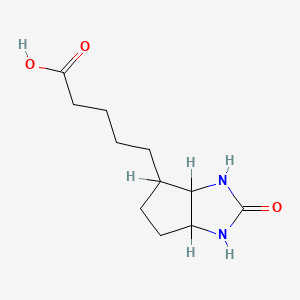
Carbobiotin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbobiotin, also known as this compound, is a useful research compound. Its molecular formula is C11H18N2O3 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Key Applications
-
DNA Labeling
- Carbobiotin has been effectively utilized as a biotinylating reagent for both single-stranded and double-stranded DNA. The binding occurs through the carbodiimide group, facilitating the formation of stable adducts with nucleotides. This property enables the non-radioactive detection of DNA through hybridization techniques .
- Case Study : In one study, researchers demonstrated that DNA oligomers labeled with this compound could hybridize effectively to complementary DNA strands, showcasing its potential for applications in gene detection and molecular diagnostics.
-
Protein Interactions
- The streptavidin-biotin interaction is one of the strongest non-covalent interactions known in nature. This compound can be used to modify proteins, enabling them to bind to streptavidin-coated surfaces or beads for purification and immobilization purposes .
- Case Study : A study highlighted the use of this compound-modified proteins in immunoassays, where the enhanced binding stability provided by the streptavidin-biotin system improved sensitivity and specificity in detecting low-abundance proteins.
-
Bioconjugation Techniques
- This compound serves as an efficient linker in bioconjugation strategies, allowing for the attachment of various biomolecules such as peptides, antibodies, and enzymes to surfaces or other biomolecules. This versatility is crucial in developing biosensors and therapeutic agents .
- Case Study : Researchers employed this compound to conjugate enzymes to biosensor platforms, significantly improving the detection limits for various analytes due to enhanced enzyme stability and activity.
Comparative Analysis of this compound with Other Biotin Derivatives
To illustrate the advantages of this compound over other biotin derivatives, a comparative analysis is presented below:
| Property | This compound | Biotin | Other Biotin Derivatives |
|---|---|---|---|
| Reactivity | High due to carbodiimide group | Moderate | Variable |
| Stability | High when bound to proteins | High | Varies |
| Application Versatility | Broad (DNA, proteins, sensors) | Limited (primarily proteins) | Specific (depends on structure) |
| Detection Sensitivity | High | Moderate | Varies |
Eigenschaften
CAS-Nummer |
37842-47-0 |
|---|---|
Molekularformel |
C11H18N2O3 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
5-(2-oxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[d]imidazol-4-yl)pentanoic acid |
InChI |
InChI=1S/C11H18N2O3/c14-9(15)4-2-1-3-7-5-6-8-10(7)13-11(16)12-8/h7-8,10H,1-6H2,(H,14,15)(H2,12,13,16) |
InChI-Schlüssel |
HASKQZMOBUQJPG-UHFFFAOYSA-N |
SMILES |
C1CC2C(C1CCCCC(=O)O)NC(=O)N2 |
Kanonische SMILES |
C1CC2C(C1CCCCC(=O)O)NC(=O)N2 |
Synonyme |
carbobiotin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















